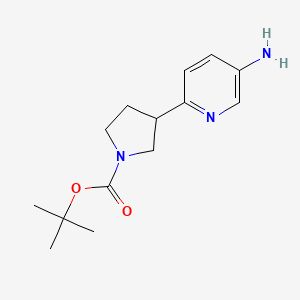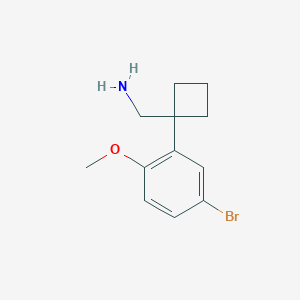
Methyl 2-(((benzyloxy)carbonyl)amino)cyclohexanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(((benzyloxy)carbonyl)amino)cyclohexanecarboxylate is a chemical compound with the molecular formula C16H21NO4. It is known for its unique blend of reactivity and selectivity, making it a valuable asset in various chemical reactions and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(((benzyloxy)carbonyl)amino)cyclohexanecarboxylate typically involves the reaction of cyclohexanecarboxylic acid with benzyl chloroformate in the presence of a base, followed by esterification with methanol. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the product meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(((benzyloxy)carbonyl)amino)cyclohexanecarboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include benzoic acid derivatives, alcohols, and substituted cyclohexane compounds .
Applications De Recherche Scientifique
Methyl 2-(((benzyloxy)carbonyl)amino)cyclohexanecarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for amines.
Biology: The compound is utilized in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the production of drugs and therapeutic agents.
Industry: The compound is employed in the manufacture of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of Methyl 2-(((benzyloxy)carbonyl)amino)cyclohexanecarboxylate involves its ability to act as a protecting group for amines, preventing unwanted reactions during synthesis. The benzyloxycarbonyl group can be selectively removed under mild conditions, allowing for the controlled release of the amine .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-(((benzyloxy)carbonyl)amino)benzoate
- Methyl 2-(2-(((benzyloxy)carbonyl)amino)propan-2-yl)-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate
Uniqueness
Methyl 2-(((benzyloxy)carbonyl)amino)cyclohexanecarboxylate is unique due to its cyclohexane ring structure, which imparts distinct steric and electronic properties. This makes it particularly useful in reactions requiring selective protection and deprotection of amines .
Propriétés
Formule moléculaire |
C16H21NO4 |
|---|---|
Poids moléculaire |
291.34 g/mol |
Nom IUPAC |
methyl 2-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C16H21NO4/c1-20-15(18)13-9-5-6-10-14(13)17-16(19)21-11-12-7-3-2-4-8-12/h2-4,7-8,13-14H,5-6,9-11H2,1H3,(H,17,19) |
Clé InChI |
WYXUXMWISGBQGF-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1CCCCC1NC(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-({[1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-yl]amino}methyl)benzoic acid](/img/structure/B11729032.png)

![1,4-dimethyl-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11729045.png)
![N-ethyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine](/img/structure/B11729050.png)


![1-(difluoromethyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-4-amine](/img/structure/B11729071.png)



![[(Z)-({4-[(E)-(2,2-dimethylhydrazin-1-ylidene)methyl]phenyl}methylidene)amino]thiourea](/img/structure/B11729103.png)

![N-{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1-ethyl-4-methyl-1H-pyrazol-3-amine](/img/structure/B11729118.png)

